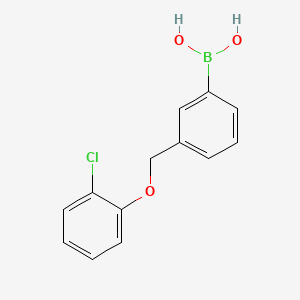

(3-((2-Chlorophenoxy)methyl)phenyl)boronic acid

Descripción general

Descripción

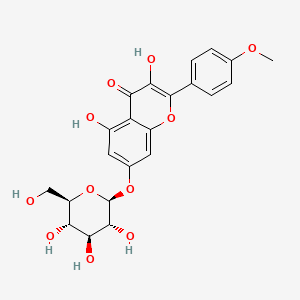

“(3-((2-Chlorophenoxy)methyl)phenyl)boronic acid” is a boronic acid derivative with the CAS Number: 1256358-67-4 . It has a molecular weight of 262.5 and its linear formula is C13H12BClO3 . It is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of “(3-((2-Chlorophenoxy)methyl)phenyl)boronic acid” is represented by the linear formula C13H12BClO3 .

Chemical Reactions Analysis

While specific chemical reactions involving “(3-((2-Chlorophenoxy)methyl)phenyl)boronic acid” are not available, boronic acids are known to be used in various chemical reactions. For instance, they are used in Suzuki–Miyaura cross-coupling reactions .

Physical And Chemical Properties Analysis

“(3-((2-Chlorophenoxy)methyl)phenyl)boronic acid” is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .

Aplicaciones Científicas De Investigación

Application in Drug Design and Delivery

Specific Scientific Field

Summary of the Application

Boronic acids and their esters, such as “(3-((2-Chlorophenoxy)methyl)phenyl)boronic acid”, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .

Methods of Application

The kinetics of hydrolysis of these compounds is dependent on the substituents in the aromatic ring . The pH also strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Results or Outcomes

These compounds are only marginally stable in water . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Application in Synthesis of Substituted Phenols

Specific Scientific Field

Summary of the Application

A mild, green, and highly efficient protocol was developed for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids in ethanol .

Methods of Application

The method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . A wide range of arylboronic acids were smoothly transformed into substituted phenols in very good to excellent yields without chromatographic purification .

Results or Outcomes

The reaction is scalable up to at least 5 grams at room temperature with a one-minute reaction time . It can be combined in a one-pot sequence with bromination and Pd-catalyzed cross-coupling to generate more diverse, highly substituted phenols .

Application in Suzuki–Miyaura Coupling

Summary of the Application

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Boron reagents like “(3-((2-Chlorophenoxy)methyl)phenyl)boronic acid” have been developed for this process .

Methods of Application

The reaction involves the oxidative addition of palladium, which donates electrons to form the new Pd–C bond .

Results or Outcomes

This reaction has been used in large scale SM couplings and in natural product syntheses .

Application in Palladium-Catalyzed Reactions

Summary of the Application

Boronic acids, such as “(3-((2-Chlorophenoxy)methyl)phenyl)boronic acid”, can be used in microwave-heated heterogeneous palladium (Pd)-catalyzed reactions .

Methods of Application

The reaction conditions and the specific application would depend on the nature of the reaction .

Results or Outcomes

The outcomes of these reactions can vary widely depending on the specific reaction conditions and the other reactants involved .

Application as a Protecting Group

Summary of the Application

Phenylboronic acids can be used as a protecting group for diols and diamines .

Methods of Application

The specific methods of application would depend on the nature of the diol or diamine being protected .

Results or Outcomes

The use of phenylboronic acids as a protecting group can help to prevent unwanted reactions during the synthesis of complex organic molecules .

Safety And Hazards

Direcciones Futuras

Borinic acids, a subclass of organoboron compounds, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . The study and application of borinic acids, including “(3-((2-Chlorophenoxy)methyl)phenyl)boronic acid”, could be a promising direction for future research .

Propiedades

IUPAC Name |

[3-[(2-chlorophenoxy)methyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BClO3/c15-12-6-1-2-7-13(12)18-9-10-4-3-5-11(8-10)14(16)17/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZSATLDHKVMHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)COC2=CC=CC=C2Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681339 | |

| Record name | {3-[(2-Chlorophenoxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((2-Chlorophenoxy)methyl)phenyl)boronic acid | |

CAS RN |

1256358-67-4 | |

| Record name | Boronic acid, B-[3-[(2-chlorophenoxy)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(2-Chlorophenoxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B572293.png)

![Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B572295.png)

![ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B572298.png)

![5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B572305.png)